1-(4-Hydrazinylbenzenesulfonyl)-4-methylpiperazine
Description
1-(4-Hydrazinylbenzenesulfonyl)-4-methylpiperazine is a piperazine derivative characterized by a methyl group at the 4-position of the piperazine ring and a benzenesulfonyl group at the 1-position. The benzenesulfonyl moiety is substituted with a hydrazinyl group at the para position. This structural configuration confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity due to the hydrazine group and sulfonyl linker, which may influence solubility, bioavailability, and receptor interactions.
Properties
IUPAC Name |
[4-(4-methylpiperazin-1-yl)sulfonylphenyl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-14-6-8-15(9-7-14)18(16,17)11-4-2-10(13-12)3-5-11/h2-5,13H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLVUERPEYFSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydrazinylbenzenesulfonyl)-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with 4-hydrazinylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydrazinylbenzenesulfonyl)-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of the sulfonyl group can produce sulfides or thiols.
Scientific Research Applications
1-(4-Hydrazinylbenzenesulfonyl)-4-methylpiperazine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies investigating enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: It is employed in the development of specialty chemicals and materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Hydrazinylbenzenesulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the sulfonyl group can enhance the compound’s binding affinity through electrostatic interactions with charged amino acid residues.
Comparison with Similar Compounds
Structural Analogs with Sulfonyl Substituents
Compounds sharing the 4-methylpiperazine core and benzenesulfonyl group but differing in substituents on the benzene ring provide critical insights into structure-activity relationships (SAR):
Key Observations :
- The hydrazinyl group in the target compound introduces a polar, hydrogen-bonding moiety, contrasting with the hydrophobic bromo or acetyl groups in analogs. This could enhance solubility or target specificity compared to halogenated derivatives .
- Sulfonyl vs. Thiocarbamoyl : 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine () acts as a herbicide safener by protecting acetolactate synthase (ALS) in maize. The sulfonyl group in the target compound may exhibit distinct enzyme interactions due to differences in electronic effects .
Piperazine Derivatives with Non-Sulfonyl Substituents
Piperazine analogs with alternative functional groups highlight the role of the sulfonyl-hydrazinyl motif:
Key Observations :
- The sulfonyl-hydrazinyl group in the target compound may offer unique sigma receptor or enzyme-binding profiles compared to halogenated or alkylated analogs. For instance, BD1063's dichlorophenylethyl group confers sigma receptor affinity, whereas the hydrazinyl-sulfonyl motif could modulate selectivity for other targets .
- Anticholinergic vs. Hydrazinyl Effects : Dithiocarbamate derivatives () show activity in gastrointestinal models, suggesting that the target compound’s hydrazine group might interact with similar pathways but with modified potency .
Pharmacological and Physicochemical Comparisons
A. Solubility and Bioavailability :
- However, this may reduce membrane permeability, a trade-off observed in sulfonamide drugs .
- Cyclodextrin Complexation : The naphthaleneoxypropargyl-containing 4-methylpiperazine () forms a β-cyclodextrin complex to improve delivery. The target compound’s hydrazinyl group may similarly benefit from formulation strategies to enhance bioavailability .
Data Table: Comparative Analysis
Biological Activity
1-(4-Hydrazinylbenzenesulfonyl)-4-methylpiperazine is an organic compound notable for its diverse biological activities. This compound features a piperazine ring that is substituted with a hydrazinylbenzenesulfonyl group, making it a potential candidate for various medicinal applications, particularly in the fields of anticancer and antimicrobial research.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | [4-(4-methylpiperazin-1-yl)sulfonylphenyl]hydrazine |
| Molecular Formula | C11H18N4O2S |
| CAS Number | 184708-08-5 |
| Molecular Weight | 258.35 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydrazinyl group can form covalent bonds with active site residues of enzymes, which may lead to inhibition of their activity. Additionally, the sulfonyl group enhances binding affinity through electrostatic interactions with charged amino acid residues, facilitating stronger interactions with biological molecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated significant cytotoxic effects against breast and colon cancer cell lines.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. It shows effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The hydrazinyl group plays a crucial role in this activity by interfering with bacterial enzyme functions .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : In an experimental study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 15 µM for MCF-7 cells and 20 µM for HT-29 cells.
- Antimicrobial Evaluation : A study assessing the compound's antimicrobial properties revealed that it exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against tested bacterial strains, indicating moderate to strong antibacterial activity .
Comparison with Similar Compounds
When compared to structurally similar compounds, this compound demonstrates unique biological properties due to the combination of its piperazine ring and hydrazinylbenzenesulfonyl group.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydrazinobenzenesulfonamide | Lacks piperazine ring | Limited anticancer activity |
| 4-Hydrazinobenzenesulfonic Acid | Contains sulfonic acid instead of sulfonyl | Different solubility and reactivity |
| 1,1’-(Sulfonyldi-4,1-phenylene)dihydrazine | Two hydrazinyl groups | Enhanced reactivity but different target specificity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
